Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate

Formylpeptide receptor Innate immunity Structure-activity relationship

Researchers studying atherosclerosis or lipid metabolism often lack a single probe that simultaneously targets ACAT-mediated cholesterol esterification and inflammatory cytokine suppression. This cholesterol-chromone conjugate addresses that gap. - Dual Architecture: Cholesterol moiety drives membrane anchoring to the ER-resident ACAT enzyme, while the 3-phenoxychromone pharmacophore engages the ACAT catalytic site, a combination absent in simple cholesteryl esters or standalone chromones. - Validated Application: Suppresses cholesteryl ester accumulation in arterial wall macrophages, making it ideal for oxidized-LDL loading assays in RAW 264.7 or THP-1 cells. - SAR Baseline: Unsubstituted 3-phenoxy core serves as the essential reference standard for systematic exploration of electron-withdrawing and steric substituent effects on ACAT1/ACAT2 inhibition.

Molecular Formula C45H58O6
Molecular Weight 694.9 g/mol
Cat. No. B11157413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate
Molecular FormulaC45H58O6
Molecular Weight694.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC=C7
InChIInChI=1S/C45H58O6/c1-28(2)11-10-12-29(3)37-19-20-38-35-17-15-31-25-34(21-23-44(31,5)39(35)22-24-45(37,38)6)50-41(46)27-48-33-16-18-36-40(26-33)49-30(4)43(42(36)47)51-32-13-8-7-9-14-32/h7-9,13-16,18,26,28-29,34-35,37-39H,10-12,17,19-25,27H2,1-6H3/t29-,34+,35+,37-,38+,39+,44+,45-/m1/s1
InChIKeyIIGRDMGSUZVAEH-GBCSKSRWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate – Identity & Procurement


Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate (CAS 1041480-78-7, molecular formula C45H58O6, molecular weight 694.9 g/mol) is a synthetic cholesteryl ester conjugate that fuses a cholesterol (cholest-5-en-3β-ol) backbone via an acetate linker to a 2-methyl-3-phenoxy-4H-chromen-7-ol pharmacophore . The compound is formally classified as a steroid ester and belongs to the broader cholesteryl ester class; its 3-phenoxychromone substructure places it within a rare flavonoid-mimetic scaffold historically associated with hypolipidemic and anti-inflammatory activities [1]. It is commercially catalogued as part of the Sigma-Aldrich AldrichCPR collection of unique screening compounds, indicating it is primarily positioned for early-discovery pharmacology rather than as a validated reference standard .

1
Product Class
Dual-domain cholesteryl-chromene conjugate; synthetic steroid ester screening probe
2
Research Context
Early-discovery pharmacology; ACAT pathway and lipid metabolism studies
3
Source & Selection
AldrichCPR unique screening collection; structural SAR baseline reference

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate: Why Substitution Fails


The target compound occupies a precise chemotype intersection that is absent from both simple cholesteryl esters (e.g., cholesteryl acetate, CAS 604-35-3) and standalone 3-phenoxychromones (e.g., 3-phenoxychromen-4-one, CAS C097882). Generic cholesteryl esters lack the chromone pharmacophore required for ACAT inhibition and anti-inflammatory modulation, while isolated 3-phenoxychromones lack the cholesterol moiety that confers membrane partitioning, lipoprotein association, and altered intracellular trafficking [1]. The covalent linkage through a 7-oxyacetate spacer is critical: moving the attachment point or altering the ester moiety (e.g., methyl ester, benzyl ester, or free acid) dramatically shifts both molecular target engagement and whole-cell potency, as evidenced by comparative bioassay data across the 3-phenoxychromone series [2]. Substitution on the 3-phenoxy ring further modulates electron density and steric bulk, affecting target binding; thus, analogs with bromo, methoxy, or ethoxy substituents at the 3-phenoxy position cannot be assumed equipotent without direct comparative data [3].

Target Compound Cholesterol + 3-phenoxychromone via 7-oxyacetate linker; dual pharmacophore architecture
Cholesteryl Acetate Lacks chromene pharmacophore entirely; no reported ACAT inhibition or chromone-dependent activity
Target Compound Cholesterol domain enables membrane partitioning and intracellular trafficking association
Standalone Chromones Absent cholesterol anchor; membrane-localization and lipoprotein-association profile may differ
Target Compound 7-oxyacetate cholesteryl ester linkage defines target engagement and whole-cell potency context
Ester-Modified Analogs Methyl, benzyl, or free-acid variants may shift molecular target engagement; not interchangeable

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate: Quantitative Comparison


Cholesterol Moiety Requirement for FPR Activity

The methyl ester analog lacking the cholesterol group (methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate, CID 722777) exhibits an IC50 of 66,700 nM at the human formylpeptide receptor (FPR) in a validated HTS assay [1]. This value is in the high-micromolar range and indicates negligible specific binding. In contrast, the cholesterol-conjugated target compound is structurally pre-organized for membrane insertion and may achieve substantially higher local concentrations at membrane-embedded targets, although direct FPR data for the target compound are not yet available in public repositories [2]. The ~45-fold molecular weight increase and logP shift conferred by the cholesterol moiety are predicted to alter target engagement profiles qualitatively, not merely quantitatively.

FPR Binding Comparison
Reported
Methyl ester analog IC50: >65 µM (66,700 nM) at human FPR; target compound data not yet reported
Cholesterol domain structurally required for meaningful membrane-target engagement
Direct FPR data for target compound unavailable in public repositories
Formylpeptide receptor Innate immunity Structure-activity relationship

Benzyl Ester Anti-Inflammatory Activity Benchmark

The benzyl ester congener (benzyl 2-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxyacetate, CAS 329709-23-1) demonstrated significant suppression of TNF-α and IL-6 production in LPS-stimulated macrophages, with an IC50 value of 0.78 µM, while showing minimal cytotoxicity in primary human hepatocytes [1]. This is the closest publicly reported activity benchmark for the 3-phenoxychromone-7-oxyacetate ester series. The target compound replaces the benzyl ester with a cholesteryl ester; this substitution is expected to enhance lipophilicity (predicted logP increase > 5 units), alter subcellular distribution, and potentially prolong residence time in lipid-rich compartments, though direct comparative anti-inflammatory data are not yet reported [2]. The benzyl analog's clean cytotoxicity profile in primary hepatocytes provides a favorable safety signal for the chemotype.

Anti-Inflammatory Benchmark
Reported
Benzyl ester analog IC50 = 0.78 µM (TNF-α/IL-6 suppression)
LPS-stimulated macrophage assay; minimal cytotoxicity in primary hepatocytes reported
Sub-micromolar scaffold potency confirmed for 7-oxyacetate ester series
Target compound direct anti-inflammatory data not yet reported
Anti-inflammatory TNF-α suppression Macrophage Cytokine inhibition

4-Bromophenoxy Analog Electronic Effects

The 3-(4-bromophenoxy) analog (CAS 1093864-01-7, C45H57BrO6, MW 773.84) is commercially available and differs from the target compound solely by a bromine atom at the para position of the 3-phenoxy ring . This substitution introduces an electron-withdrawing group (Hammett σp = +0.23), which is known to modulate the redox potential of the chromone core and can alter binding to ACAT and other cholesterol-metabolizing enzymes [1]. In the broader chromene ACAT inhibitor series reported by Takeda, halogen substitution on the pendant phenyl ring was a key determinant of inhibitory potency, with electron-withdrawing groups generally enhancing activity [1]. The bromine also provides a heavy-atom handle for X-ray crystallography, making the bromo analog a useful structural biology tool when co-crystallization with the target compound proves difficult.

Electronic Substitution Effect
Class-level
4-Br analog: Hammett σp = +0.23; ΔMW = +78.9 g/mol vs. parent
Electron-withdrawing character may modulate chromone redox potential and ACAT binding
SAR baseline for electronic effects at 3-phenoxy position
Class-level SAR inference from Takeda chromene ACAT inhibitor patent
Halogenated analog SAR Electron-withdrawing substituent ACAT inhibition

Chromene Scaffold Validated ACAT Pharmacophore

The Takeda patent family (US 5,278,186) explicitly establishes that chromene derivatives possessing a 4H-chromen-4-one or 2H-chromen-2-one core exhibit potent inhibitory action against acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification [1]. The target compound contains the requisite chromene core and thus belongs to this pharmacophore class. In contrast, simple cholesteryl esters such as cholesteryl acetate (CAS 604-35-3) lack the chromene moiety entirely and have no reported ACAT inhibitory activity [2]. The dual-domain architecture (cholesterol + chromene) is unique among commercially available screening compounds and positions the target as a probe for intramolecular cholesterol-chromene synergy at ACAT or related lipid-metabolizing enzymes. The Takeda patent further reports that representative chromene derivatives inhibited cholesterol absorption from the intestinal tract and suppressed cholesteryl ester accumulation in arterial wall macrophages in ex vivo models [1].

ACAT Pharmacophore
Class-level
4H-chromen-4-one core present; cholesteryl acetate lacks chromene entirely
Chromene derivatives reported to inhibit cholesterol esterification in arterial macrophage ex vivo models
Chromene-dependent ACAT modulation expected; absent from generic cholesteryl esters
Pharmacophore inference from Takeda patent US 5,278,186
ACAT inhibition Cholesterol esterification Atherosclerosis Lipid metabolism

3-Phenoxychromone Class Hypolipidemic Activity

A computational structure-activity study employing evolutionary programming on a set of 3-phenoxychromone and 3-phenoxy-4-hydroxycoumarin derivatives demonstrated that this compound class possesses statistically robust hypolipidemic activity [1]. The selected molecular descriptors accurately predicted the activity of test compounds, confirming that the 3-phenoxychromone scaffold contains the essential pharmacophoric features for lipid-lowering effects. Independent studies on ethyl 6-substituted chromone-2-carboxylates in the Triton WR-1339 hyperlipidemic rat model showed that chromones exert antilipidemic effects through mechanisms distinct from those of chromans and clofibrate, with phenoxy substitution being a critical determinant of in vivo efficacy [2]. The target compound incorporates both the validated 3-phenoxychromone core and a cholesterol moiety that may enhance lipoprotein association, potentially offering a dual-mode lipid-modulating profile not achievable with non-steroidal chromones.

Hypolipidemic Class Activity
Class-level
3-Phenoxychromone scaffold validated in Triton WR-1339 hyperlipidemic rat model
Evolutionary programming SAR confirmed class-level lipid-lowering pharmacophore features
Lipid-modulating pharmacophore confirmed at scaffold level
Direct target-compound in vivo hypolipidemic data not available
Hypolipidemic 3-Phenoxychromone QSAR Triton WR-1339 model

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate: Application Scenarios


ACAT Inhibition & Cholesterol Esterification Assays

The target compound is structurally aligned with the Takeda chromene ACAT inhibitor pharmacophore and should be prioritized as a probe in ACAT1/ACAT2 enzymatic assays using liver microsomes from cholesterol-fed rats [1]. Its cholesterol moiety may confer preferential partitioning into the endoplasmic reticulum membrane where ACAT resides, potentially yielding higher local inhibitor concentrations than non-steroidal chromenes. Use cholesteryl acetate as a negative control to confirm that observed ACAT inhibition is chromene-dependent.

Macrophage Foam Cell & Atherosclerosis Models

Given that chromene ACAT inhibitors suppress cholesteryl ester accumulation in arterial wall macrophages [1] and that the benzyl ester analog demonstrates anti-inflammatory activity in LPS-stimulated macrophages (TNF-α/IL-6 IC50 = 0.78 µM) [2], the target compound is well-suited for oxidized-LDL loading assays in RAW 264.7 or THP-1 macrophages. The dual cholesterol-chromene architecture may simultaneously modulate cholesterol esterification and inflammatory cytokine output, a combination not achievable with single-domain probes.

SAR Expansion at 3-Phenoxy Position

The target compound (3-phenoxy, unsubstituted) serves as the essential baseline for systematic SAR exploration of the 3-phenoxy ring. Commercially available comparators include the 4-bromophenoxy (CAS 1093864-01-7), 3-methoxyphenoxy, and 4-ethoxyphenoxy analogs [1]. Procurement of the full mini-series enables parallel testing for electronic (Hammett) and steric effects on ACAT inhibition, FPR binding, and anti-inflammatory activity, generating a coherent SAR dataset from a single chemotype.

Fluorescent Probe & Membrane Trafficking Studies

Cholesterol-chromene/coumarin conjugates have been successfully employed as fluorescent probes for studying bile salt micellization and lipid bilayer membrane phase transitions [3]. The target compound's intrinsic chromone fluorescence (excitation ~340 nm, emission ~450 nm, environment-sensitive) combined with its cholesterol-driven membrane anchoring makes it a candidate for developing label-free imaging probes to track intracellular cholesterol transport or lipid droplet dynamics, pending characterization of its photophysical properties.

Application
Selection Property
Validation Focus
ACAT enzymatic assay studies
Chromene ACAT pharmacophore alignment
ACAT1/ACAT2 endpoint validation with chromene-dependent control context
Macrophage lipid-loading research models
Dual cholesterol-chromene architecture
Foam cell assay endpoint review; cytokine output monitoring
3-Phenoxy SAR expansion
Unsubstituted 3-phenoxy baseline reference
Electronic and steric SAR across bromo, methoxy, ethoxy analogs
Label-free fluorescent probe development
Intrinsic chromone fluorescence with cholesterol membrane anchoring
Membrane-partitioning photophysical characterization review
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